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molecular formula C17H35NO2 B8374163 3-Dimethylaminopropyl Laurate

3-Dimethylaminopropyl Laurate

Cat. No. B8374163
M. Wt: 285.5 g/mol
InChI Key: XEPOUYIIPHGFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09381147B2

Procedure details

To a 50-mL conical bottom plastic vial was added methyl laurate (38.5 mmol), dimethylaminobutanol (46.2 mmol, 1.2 eq), and Novozym 435 (400 mg). A syringe was inserted through the cap and two additional holes were punched for gas to exit. Nitrogen was bubbled at a rate sufficient to mix the contents. The vial was placed in a heating block set to 65° C. The reaction was monitored by GC/MS to observe the disappearance of starting material. The reaction was complete after approximately 24 hours. The reaction mixture was allowed to cool. The Novozym 435 was removed by filtration to afford the product as a pale, yellow oil (9.2 g; 67% yield) without further purification.
Quantity
38.5 mmol
Type
reactant
Reaction Step One
Name
dimethylaminobutanol
Quantity
46.2 mmol
Type
reactant
Reaction Step One
[Compound]
Name
435
Quantity
400 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:14][CH3:15])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:16][N:17]([CH:19](O)[CH2:20]CC)[CH3:18]>>[C:1]([O:14][CH2:15][CH2:20][CH2:19][N:17]([CH3:18])[CH3:16])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
38.5 mmol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OC
Name
dimethylaminobutanol
Quantity
46.2 mmol
Type
reactant
Smiles
CN(C)C(CCC)O
Name
435
Quantity
400 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A syringe was inserted
CUSTOM
Type
CUSTOM
Details
through the cap
CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled at a rate sufficient
ADDITION
Type
ADDITION
Details
to mix the contents
CUSTOM
Type
CUSTOM
Details
set to 65° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The Novozym 435 was removed by filtration
CUSTOM
Type
CUSTOM
Details
to afford the product as a pale, yellow oil (9.2 g; 67% yield)
CUSTOM
Type
CUSTOM
Details
without further purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(CCCCCCCCCCC)(=O)OCCCN(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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